

Application of 15-OH Tafluprost in Glaucoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15-OH Tafluprost

Cat. No.: B173026

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Introduction

15-OH Tafluprost, also known as Tafluprost acid, is the biologically active metabolite of the prostaglandin F2 α analog, Tafluprost.[1][2] Tafluprost is a prodrug that is rapidly hydrolyzed by corneal esterases into **15-OH Tafluprost** upon topical administration to the eye.[2][3] This active form is a potent and selective agonist for the prostanoid FP receptor, which is the primary target for many glaucoma medications.[1][4] Its high affinity for the FP receptor, approximately 12 times greater than that of latanoprost's active metabolite, makes it a subject of significant interest in glaucoma research and the development of ocular hypotensive therapies.[3][5] This document provides detailed application notes and experimental protocols for the use of **15-OH Tafluprost** in glaucoma research.

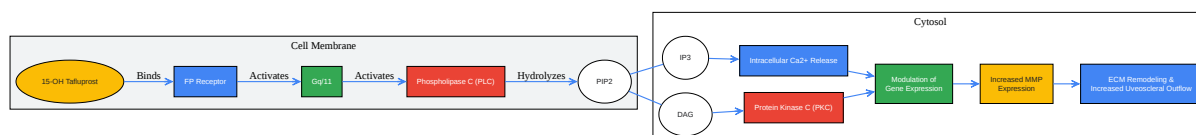
Mechanism of Action

The primary mechanism by which **15-OH Tafluprost** lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[3][6] This is achieved through its agonist activity at the prostanoid FP receptor located on ciliary muscle cells.[6] Binding of **15-OH Tafluprost** to the FP receptor initiates a downstream signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues. This remodeling is thought to involve the upregulation of matrix metalloproteinases (MMPs), which

are enzymes that degrade components of the extracellular matrix, thereby reducing hydraulic resistance and facilitating the outflow of aqueous humor.[7][8]

Signaling Pathway

The binding of **15-OH Tafluprost** to the Gq-coupled FP receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of gene expression, including the upregulation of MMPs.



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FP Receptor Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological properties and efficacy of **15-OH Tafluprost**.

Table 1: Receptor Binding Affinity of **15-OH Tafluprost** (Tafluprost Acid)

Parameter	Value	Species	Reference
Ki (FP Receptor)	0.4 nM	Human	[1][2]
EC50 (FP Receptor)	0.53 nM	Human	[1]
IC50 (EP3 Receptor)	67 nM	Human	[1]

Table 2: In Vivo Efficacy of Tafluprost in Animal Models

Animal Model	Tafluprost Concentration	IOP Reduction	Comparison	Reference
Ocular Normotensive Monkeys	0.0025%	3.1 mmHg	Latanoprost 0.005%: 2.1 mmHg	[4]
Laser-Induced Ocular Hypertensive Monkeys	0.0025%	11.8 mmHg	Latanoprost 0.005%: 9.5 mmHg	[4]
Latanoprost Low-Responder Monkeys	0.0015%	2.9 mmHg (Day 7)	Saline	[9]
Ocular Hypotensive Monkeys	0.0015%	3.2 mmHg (22%)	Latanoprost 0.005%: 2.2 mmHg (15%)	[10]
Conscious Normal Rabbits	0.0015%	11.9% increase in ONH blood flow (Day 28)	Latanoprost 0.005%: 7.2%	[11]

Table 3: Clinical Efficacy of Tafluprost in Humans

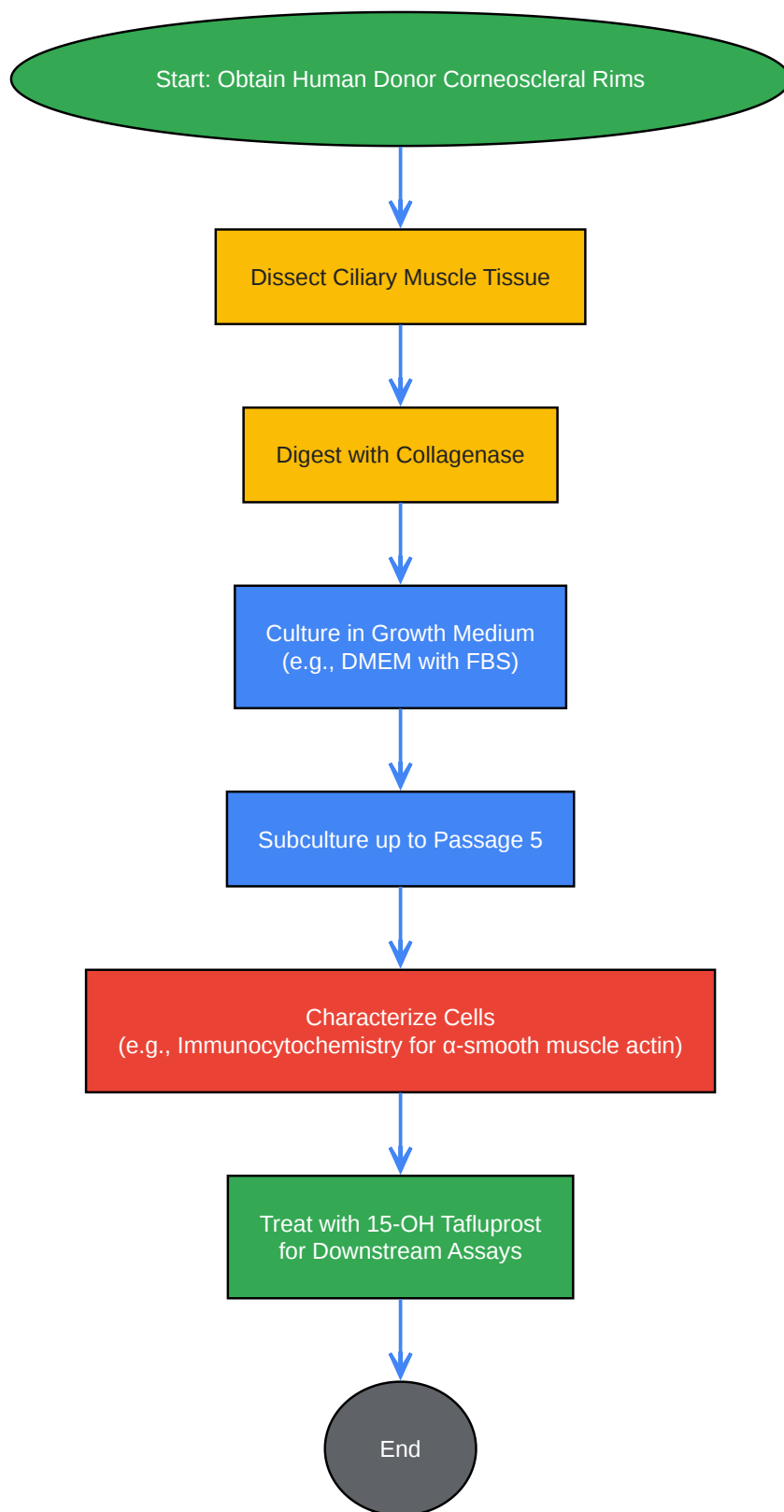
Study Population	Tafluprost Concentration	IOP Reduction	Comparison	Reference
Open-Angle Glaucoma/Ocular Hypertension	0.0015%	6.6 ± 2.5 mmHg (27.6%)	Latanoprost 0.005%: 6.2 ± 2.5 mmHg (25.9%)	[12]
Healthy Volunteers	0.0025%	4.3 mmHg	Placebo: 3.1 mmHg	[2]
Healthy Volunteers	0.005%	6.8 mmHg	Latanoprost 0.005%	[2]

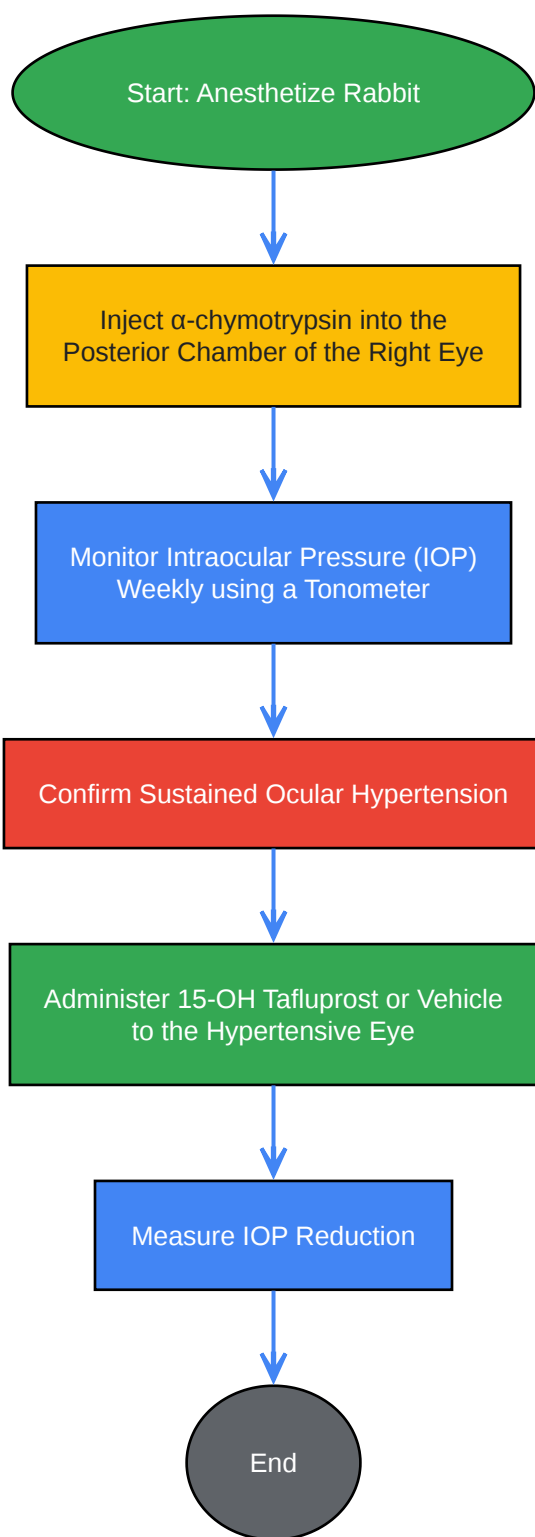
Experimental Protocols

In Vitro Studies

1. Human Ciliary Muscle (HCM) Cell Culture

This protocol describes the primary culture of human ciliary muscle cells, which are essential for studying the direct effects of **15-OH Tafluprost** on the target tissue for uveoscleral outflow.





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- To cite this document: BenchChem. [Application of 15-OH Tafluprost in Glaucoma Research: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173026#application-of-15-oh-tafluprost-in-glaucoma-research]

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